

An In-depth Technical Guide to C18-PEG13-acid: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: **C18-PEG13-acid**

Cat. No.: **B15580325**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of **C18-PEG13-acid**, a key molecule in advanced drug delivery and therapeutic development.

Introduction

C18-PEG13-acid, chemically known as Stearic acid-PEG13-carboxylic acid, is an amphiphilic molecule that combines the hydrophobic properties of stearic acid with the hydrophilic and biocompatible characteristics of a 13-unit polyethylene glycol (PEG) chain. This structure allows for the formation of micelles and other nanoparticles in aqueous solutions, making it a valuable excipient in drug formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. Furthermore, its bifunctional nature, with a terminal carboxylic acid group, enables its use as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Specifications

The defining features of **C18-PEG13-acid** are its 18-carbon saturated fatty acid chain and a polyethylene glycol linker of 13 ethylene glycol units, terminating in a carboxylic acid. This structure imparts both lipophilic and hydrophilic characteristics to the molecule.

General Properties

Property	Value	Source
Synonyms	Stearic acid-PEG13-carboxylic acid, C18-PEG13-COOH	N/A
Appearance	White to off-white solid or waxy substance	[1]
Solubility	Soluble in a variety of organic solvents and aqueous solutions, forming micelles. May dissolve in DMSO, ethanol, or DMF.	[1] [2]
Storage	Should be stored at -20°C for long-term stability. [3]	N/A

Physicochemical Data

Parameter	Value	Source
Molecular Formula	C44H88O16	Calculated
Molecular Weight	~881.16 g/mol	Calculated
Physical State	Solid at room temperature	[2]
pKa	The terminal carboxylic acid group typically has a pKa in the range of 4 to 5.	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **C18-PEG13-acid** are crucial for its effective application. Below are representative methodologies based on established chemical principles for the synthesis and analysis of fatty acid-PEG conjugates.

Synthesis of C18-PEG13-acid: Esterification Method

This protocol describes a general method for the synthesis of **C18-PEG13-acid** via the esterification of stearic acid and a PEG derivative.

Materials:

- Stearic Acid
- HO-PEG13-COOH (α -hydroxy- ω -carboxy-poly(ethylene glycol) with 13 EG units)
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1M
- Sodium sulfate (Na₂SO₄), anhydrous
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve stearic acid (1 equivalent) and HO-PEG13-COOH (1 equivalent) in anhydrous DCM.
- Add DMAP (0.1 equivalents) to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1M HCl, followed by brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield pure **C18-PEG13-acid**.

Characterization of C18-PEG13-acid

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: To confirm the structure, dissolve the purified product in a suitable deuterated solvent (e.g., CDCl_3). The spectrum should show characteristic peaks for the methylene protons of the stearic acid chain ($\delta \sim 0.8\text{-}1.6 \text{ ppm}$), the methylene protons of the PEG chain ($\delta \sim 3.6 \text{ ppm}$), and the terminal methylene group adjacent to the carboxylic acid.
- ^{13}C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester and the carboxylic acid, as well as the carbons of the alkyl chain and the PEG backbone.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Acquire the IR spectrum of the product. Key characteristic peaks include a strong C=O stretching vibration for the ester and carboxylic acid groups ($\sim 1735 \text{ cm}^{-1}$), and C-O stretching vibrations for the PEG backbone ($\sim 1100 \text{ cm}^{-1}$). The spectrum of stearic acid shows a characteristic C=O vibration at $\sim 1700 \text{ cm}^{-1}$.^[5]

3. Mass Spectrometry (MS):

- Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight of the synthesized **C18-PEG13-acid**. The observed mass should correspond to the calculated molecular weight.

Applications in Research and Drug Development

The unique amphiphilic and bifunctional properties of **C18-PEG13-acid** make it a valuable tool in several areas of pharmaceutical sciences.

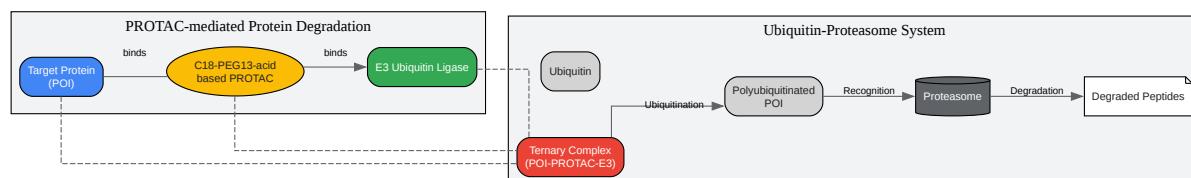
Drug Delivery Systems

Due to its ability to self-assemble into micelles in aqueous environments, **C18-PEG13-acid** is an excellent vehicle for the delivery of hydrophobic drugs.^[6] The hydrophobic stearic acid core can encapsulate lipophilic drug molecules, while the hydrophilic PEG shell provides a stealth layer that can reduce opsonization and prolong circulation time in the body.

PROTAC Technology

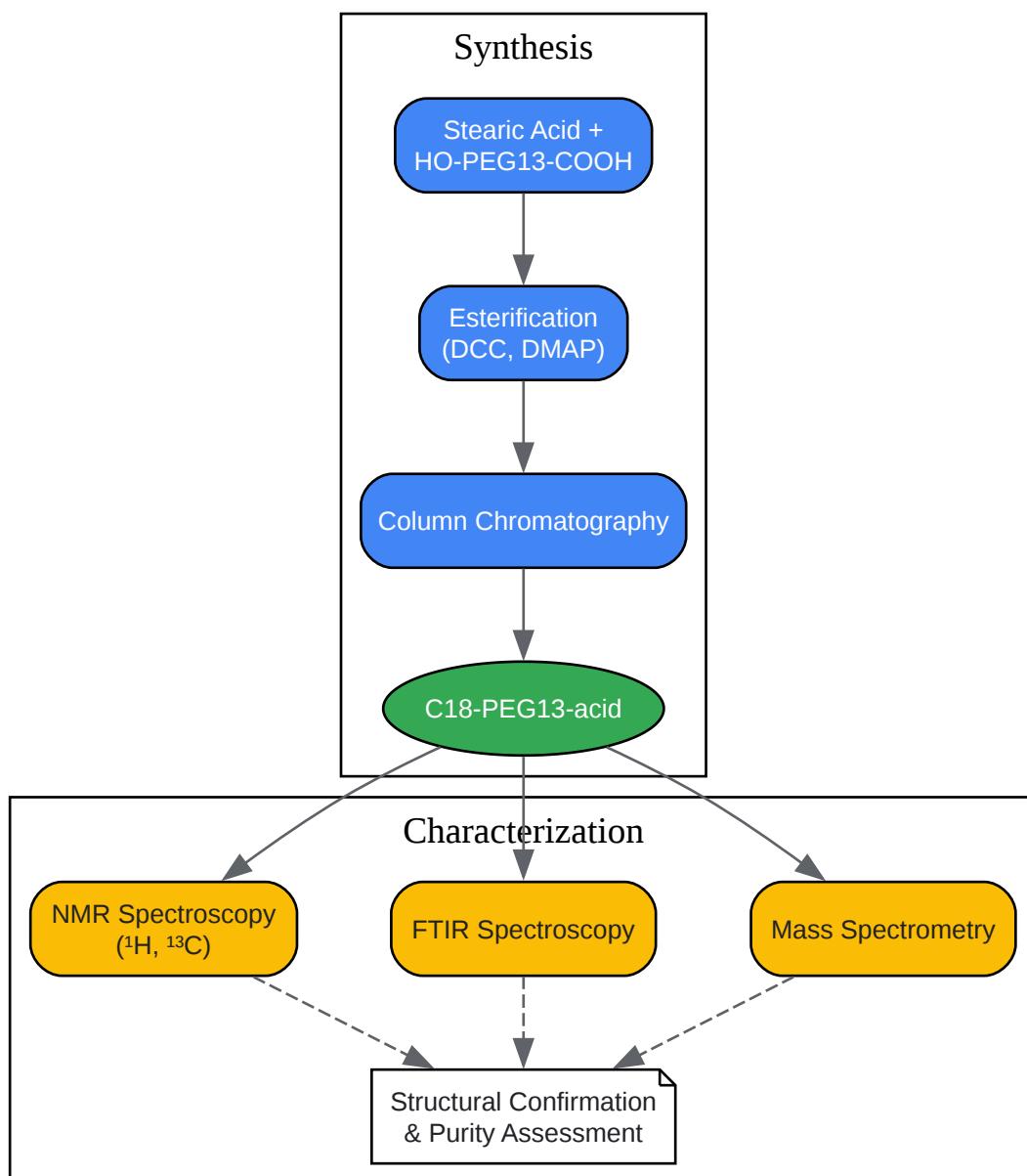
C18-PEG13-acid is widely used as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in **C18-PEG13-acid** provides the necessary length and flexibility for the linker to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The terminal carboxylic acid allows for straightforward conjugation to ligands for either the target protein or the E3 ligase.

Visualizations Signaling and Application Diagrams



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Caption: Mechanism of action for a **C18-PEG13-acid** based PROTAC.



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Caption: General experimental workflow for synthesis and characterization.

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